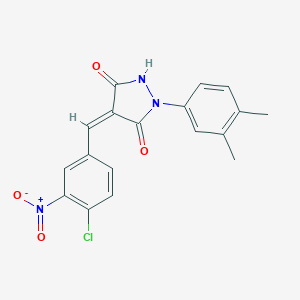
(9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as CEMAA, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is not fully understood, but it is believed to act through multiple pathways. Studies have shown that (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibits the activity of key enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. It also activates the p53 pathway, which plays a critical role in regulating cell growth and apoptosis. In addition, (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
(9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, reduce oxidative stress and inflammation in the brain, and modulate the expression of various genes involved in these processes. Additionally, (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. It also has neuroprotective effects, which could have implications for the treatment of neurodegenerative disorders. However, one limitation of (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is that its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration route for (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid.
Direcciones Futuras
There are several future directions for research on (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. One area of focus could be to further elucidate its mechanism of action, which could lead to the development of more effective therapies. Another area of focus could be to investigate the potential of (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in combination with other drugs or therapies, which could enhance its efficacy. Additionally, more research is needed to determine the optimal dosage and administration route for (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, as well as its toxicity profile in humans. Overall, (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has significant potential as a therapeutic agent, and further research is needed to fully realize its potential.
Métodos De Síntesis
(9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can be synthesized using a multi-step process that involves the condensation of 3-chloro-4-ethoxy-5-methoxyaniline with acetylacetone, followed by cyclization and acetylation. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
(9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders. Studies have shown that (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Nombre del producto |
(9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
Fórmula molecular |
C24H26ClNO6 |
Peso molecular |
459.9 g/mol |
Nombre IUPAC |
2-[9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C24H26ClNO6/c1-3-32-24-14(25)10-13(11-19(24)31-2)21-22-15(6-4-8-17(22)27)26(12-20(29)30)16-7-5-9-18(28)23(16)21/h10-11,21H,3-9,12H2,1-2H3,(H,29,30) |
Clave InChI |
FODAVVTWFKHMSH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1Cl)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-ylamino)benzo[d]thiazol-2-ylthio)-N-(2-phenoxyethyl)acetamide](/img/structure/B301854.png)
![4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B301856.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B301857.png)
![N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B301858.png)
![ethyl 2-[(4-ethoxy-1-naphthyl)methylene]-5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301860.png)
![N-[(3-acetylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B301861.png)
![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide](/img/structure/B301865.png)

![3-methyl-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B301870.png)
![N-cycloheptyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B301877.png)
![(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B301878.png)

![ethyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301882.png)
